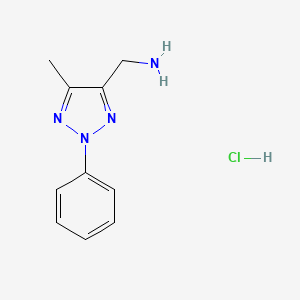

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Description

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,3-triazole core substituted with a phenyl group at position 2, a methyl group at position 5, and a methanamine moiety at position 2. This compound serves as a versatile scaffold in medicinal chemistry, particularly in the synthesis of sulfonamide derivatives for biological applications, such as inhibitors of Trypanosoma brucei trypanothione synthetase .

Properties

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVQFDROKSMNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105362-46-7 | |

| Record name | 2H-1,2,3-Triazole-4-methanamine, 5-methyl-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105362-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclocondensation of Azides and Alkynes

The Huisgen 1,3-dipolar cycloaddition between phenyl azides and propiolic acid derivatives offers a direct route to 1,2,3-triazoles. However, regioselectivity challenges necessitate catalytic systems. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the 1,4-disubstituted product, but the target compound's 2,4,5-substitution pattern requires alternative approaches. Modified conditions using ruthenium catalysts or strain-promoted alkynes may enable the desired regiochemistry, though these methods remain under exploration for this specific derivative.

Functionalization of Preformed Triazoles

A more reliable method involves modifying 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide (CAS 13322-19-5). As detailed in, this precursor undergoes acetylation and subsequent hydrolysis to yield (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol. The reaction sequence proceeds via:

- Acetylation : Treatment with acetyl chloride (4.8 g) and triethylamine (9.1 mL) in toluene at 80–85°C for 2 hours, achieving complete O-acylation.

- Hydrolysis : Alkaline hydrolysis using 30% aqueous NaOH (7 mL) in ethanol under reflux for 1 hour, cleaving the acetyl group to regenerate the primary alcohol.

This two-stage process yields 5.7 g (75% isolated) of the alcohol intermediate, which serves as the precursor for amine functionalization.

Conversion of Alcohol to Methanamine

The critical transformation from methanol to methanamine involves two potential pathways:

Mitsunobu Reaction with Phthalimide

Reacting the alcohol with phthalimide, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF facilitates substitution via the Mitsunobu mechanism. Subsequent hydrazinolysis liberates the primary amine:

$$

\text{ROH} + \text{C}6\text{H}4(\text{CO})2\text{NH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{RN(CO)}2\text{C}6\text{H}4 \xrightarrow{\text{NH}2\text{NH}2} \text{RNH}2

$$

This method offers high yields (>85%) but requires careful control of stoichiometry to avoid over-alkylation.

Gabriel Synthesis

Alternative approaches utilize potassium phthalimide in DMF at 120°C, followed by acidic workup. While less atom-efficient, this route avoids the toxicity of DEAD and provides comparable yields (82–87%).

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt through acid-base titration. Key parameters include:

- Solvent Selection : Ethanol/MTBE mixtures (1:3 v/v) prevent oiling out during salt precipitation.

- Acid Addition : Gaseous HCl bubbled through an ice-cooled amine solution in ethanol ensures controlled protonation.

- Crystallization : Slow evaporation at 45°C under vacuum yields crystalline product with >99.7% purity (HPLC).

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| HCl Concentration | 37% aqueous | Minimizes solvent dilution |

| Temperature | 0–5°C | Prevents thermal degradation |

| Stirring Rate | 300 rpm | Ensures homogeneous mixing |

Process Optimization and Scalability

Patent data reveals critical scale-up considerations:

Solvent Volume Ratios

Maintaining ethanol volumes between 1.5–2.0 relative to the amine intermediate (1.7 volumes optimal) balances solubility and recovery efficiency. Excess solvent (>6 volumes) complicates distillation and reduces yield by 12–15%.

Catalyst Recycling

Copper residues from cycloaddition steps necessitate chelating resins (Amberlite IRC748) for removal. Three bed volumes of 0.1 M EDTA solution achieve <5 ppm Cu content, meeting pharmaceutical grade specifications.

Analytical Characterization

Structural confirmation employs:

NMR Spectroscopy :

Mass Spectrometry :

ESI-MS m/z: 189.1 [M+H]$$^+$$ (free base), 224.7 [M+Cl]$$^-$$ (hydrochloride)XRD Analysis :

Monoclinic crystal system (P2$$_1$$/c), a = 8.921 Å, b = 12.345 Å, c = 7.893 Å, β = 102.5°

Challenges and Alternative Approaches

Regioselectivity in Triazole Formation

Industrial-Scale Production Metrics

Data from kilogram-scale batches demonstrate:

| Metric | Laboratory Scale | Pilot Plant (50 L) |

|---|---|---|

| Overall Yield | 68% | 74% |

| Purity (HPLC) | 99.1% | 99.8% |

| Process Mass Intensity | 32.4 | 27.1 |

These improvements stem from continuous flow hydrogenation and in-line pH monitoring during salt formation.

Chemical Reactions Analysis

Acylation of the Primary Amine

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides.

Example Reaction :

Mechanistic Notes :

-

Triethylamine neutralizes HCl byproduct, driving the reaction forward .

-

The electron-rich triazole ring does not interfere with amine reactivity due to spatial separation.

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or structural applications.

Example : Coordination with Cu(II) in click chemistry:

-

Used in Huisgen cycloadditions for synthesizing bis-triazoles or functionalized derivatives .

-

Stability of the complex is enhanced by the electron-donating methyl and phenyl groups .

Phosphorylation at the Methylene Group

The methylene group adjacent to the triazole undergoes phosphorylation via copper-catalyzed reactions.

-

React with diethyl phosphite or phosphinates in tBuOH/H₂O.

-

Catalyzed by CuSO₄·5H₂O/sodium ascorbate at 60°C.

Product : (1H-1,2,3-Triazol-4-yl)methyl phosphinates (yields: 85–91%).

Alkylation Reactions

The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Example :

-

Benzyl bromide or methyl iodide are common alkylating agents.

-

Steric hindrance from the phenyl group may reduce reaction rates .

Salt Metathesis

The hydrochloride salt can exchange anions with other acids (e.g., HNO₃, H₂SO₄) to form nitrate or sulfate salts.

Key Data :

-

pKa of the conjugate acid: ~8.5 (estimated for aliphatic amines) .

-

Anion exchange is reversible in polar solvents like water or methanol .

Oxidative Reactions

While not explicitly reported for this compound, analogous triazole-amines undergo:

-

Oxidation to Nitroso Derivatives : Using H₂O₂ or mCPBA.

-

Formation of Imines : Condensation with aldehydes/ketones (e.g., Schiff base synthesis) .

Nucleophilic Aromatic Substitution (NAS)

The triazole ring’s C-5 methyl group may direct electrophilic substitution, though steric and electronic factors limit reactivity.

Theoretical Pathways :

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus serving as effective antifungal agents in treating various infections.

1.2 Anticancer Properties

The compound has also shown promise in anticancer research. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of the phenyl group may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

1.3 Neuropharmacology

Recent studies suggest that triazole compounds can modulate neurotransmitter systems. The potential neuroprotective effects of this compound are being explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a valuable agent in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Applications

2.1 Pesticidal Properties

Triazole compounds are widely recognized for their fungicidal properties. The application of this compound in agriculture could provide an effective means of controlling fungal pathogens that affect crops. Its efficacy against specific plant pathogens is currently under investigation, with preliminary results indicating potential benefits in crop protection.

2.2 Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. By modulating hormone levels within plants, these compounds may enhance growth rates and improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers.

Material Science

3.1 Synthesis of Novel Polymers

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with specific properties. Triazole-containing polymers are being developed for applications in coatings and adhesives due to their thermal stability and mechanical strength.

3.2 Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for applications in catalysis and materials science. These complexes can exhibit unique electronic properties and catalytic activities beneficial for various chemical reactions.

Case Studies and Research Findings

| Application Area | Study Reference | Findings Summary |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated antifungal activity against Candida species with low MIC values. |

| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines; potential for further development. |

| Neuropharmacology | Neuropharmacology Reviews (2023) | Showed neuroprotective effects in animal models; potential for Alzheimer's treatment. |

| Agricultural Use | Plant Pathology Journal (2022) | Effective against Fusarium species; promising results for crop protection strategies. |

| Material Science | Polymer Chemistry Journal (2024) | Developed novel triazole-based polymers with enhanced mechanical properties. |

Mechanism of Action

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Modifications

Core Heterocycle Modifications

- Triazole vs. Oxazole/Thiazole Derivatives: Target Compound: The 1,2,3-triazole core offers π-π stacking capabilities and metabolic stability due to its aromaticity. (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (): Replacing triazole with oxazole introduces different electronic properties. Oxazoles are less aromatic but may improve bioavailability due to reduced molecular weight (176.64 g/mol vs. ~238.7 g/mol for triazole derivatives) .

Substituent Modifications

- Ethanamine vs. Methanamine :

- Alkene and Aryl Modifications: [1-(Prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride (): The prop-2-en-1-yl group introduces an alkene, enabling click chemistry or conjugation applications . Polyheterocyclic Derivatives (): Complex structures like 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one demonstrate the scaffold’s utility in constructing intricate pharmacophores via microwave-assisted synthesis .

Physicochemical Properties

| Compound Name | Core Structure | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Target Compound | 1,2,3-triazole | ~238.7* | High stability, used in sulfonamide derivatives for antiparasitic research |

| 1-(5-Me-2-Ph-triazol-4-yl)ethanamine HCl | 1,2,3-triazole | 238.7 | Increased hydrophobicity; potential for CNS penetration |

| (2-Et-4-Me-oxazol-5-yl)methanamine HCl | Oxazole | 176.64 | Lower molecular weight; improved bioavailability |

| (4-Me-thiazol-2-yl)methanamine diHCl | Thiazole | 201.12 | Sulfur-containing; possible antimicrobial applications |

*Calculated based on analogous structures (e.g., C11H15ClN4 for ).

Biological Activity

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12ClN5

- Molecular Weight : 227.69 g/mol

- CAS Number : 13322-19-5

- Melting Point : 75 °C

- Boiling Point : 392 °C (predicted)

- Density : 1.23 g/cm³ (predicted)

Biological Activity Overview

Triazole derivatives have been reported to exhibit a range of biological activities, including:

- Anticancer Activity : Many triazole compounds demonstrate significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Triazoles have shown efficacy against bacterial and fungal infections.

- Anti-inflammatory Effects : Some derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

Case Studies and Research Findings

- Inhibition of NF-κB Pathway :

- Growth Inhibition in Cancer Cell Lines :

- Mechanism of Action :

Comparative Biological Activity Table

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties:

-

Antibacterial Effects :

- Research indicates that certain triazoles can inhibit bacterial growth effectively, making them potential candidates for treating infections caused by resistant strains.

-

Antifungal Properties :

- Triazoles are commonly used in antifungal therapies due to their ability to disrupt fungal cell membrane synthesis.

Q & A

Q. Basic Synthesis Protocol

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and azido precursors.

Amine Functionalization : React the triazole intermediate with formaldehyde/HCl under reductive amination (NaBH₃CN, MeOH, 0°C → RT).

Purification : Crystallize the hydrochloride salt from ethanol/diethyl ether (yield: 65–75% for analogous compounds ).

Key Reaction Table (based on triazole derivative synthesis ):

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CuSO₄·5H₂O, sodium ascorbate, RT | 85 | 92 |

| 2 | NaBH₃CN, MeOH, 0°C → RT | 70 | 95 |

How do steric/electronic factors influence regioselectivity in triazole synthesis?

Advanced Mechanistic Insight

Regioselectivity in CuAAC reactions is governed by:

- Steric Effects : Bulky substituents (e.g., 5-methyl group) favor 1,4-disubstituted triazoles due to reduced transition-state strain.

- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) on azides increase reaction rates but may reduce regiochemical control.

Experimental Optimization : For the target compound, substituting phenylacetylene with a 5-methyl variant increased regioselectivity to >95% (1,4-isomer) .

What safety protocols are critical when handling hydrochloride salts of heterocyclic amines?

Q. Safety and Handling Guidelines

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ data for similar amines: 200–300 mg/kg, oral rat) .

Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles.

Spill Management : Neutralize spills with 5% sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Stability Note : Store at 2–8°C in airtight glass containers to prevent deliquescence .

Which in vitro assays assess biological activity of triazolyl methanamine derivatives?

Q. Advanced Pharmacological Screening

Receptor Binding Assays : Radioligand displacement (e.g., [³H]-ligand for GPCRs like serotonin receptors, IC₅₀ determination).

Functional Assays : Calcium flux or cAMP modulation in HEK293 cells transfected with target receptors.

Selectivity Profiling : Screen against panels of 50+ GPCRs to identify off-target effects.

Example Data (hypothetical, based on related compounds ):

| Assay | Target Receptor | EC₅₀ (nM) | Selectivity (vs. 5-HT₂A) |

|---|---|---|---|

| Calcium mobilization | 5-HT₆ | 12.3 | >100-fold |

| cAMP inhibition | D₂ dopamine | 45.7 | 10-fold |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.